"Ethyl pyridin-3-yl ethanedioate" synthesis and properties
"Ethyl pyridin-3-yl ethanedioate" synthesis and properties
An In-depth Technical Guide to Ethyl pyridin-3-yl ethanedioate: Synthesis, Properties, and Applications
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores and versatile chemical handles is a cornerstone of rational drug design. Ethyl pyridin-3-yl ethanedioate, also known systematically as ethyl 2-oxo-2-(pyridin-3-yl)acetate, embodies this principle. It marries the pyridine ring, an N-containing heterocycle recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs, with the α-keto ester moiety, a highly versatile synthetic intermediate and a key interaction motif in many biologically active molecules.[1]
Pyridine derivatives are renowned for their wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The nitrogen atom in the ring acts as a hydrogen bond acceptor and can be protonated under physiological conditions, influencing the molecule's solubility, membrane permeability, and interaction with biological targets. The α-keto ester functionality is a powerful building block, susceptible to a variety of chemical transformations and capable of forming crucial hydrogen bonds with enzyme active sites.
This guide offers a comprehensive technical overview of ethyl pyridin-3-yl ethanedioate for researchers and drug development professionals. It details a robust synthetic pathway, outlines its key physicochemical and spectral properties, and explores its significance as a strategic starting material for the synthesis of novel therapeutic agents.
Synthesis of Ethyl pyridin-3-yl ethanedioate
The synthesis of α-keto esters such as ethyl pyridin-3-yl ethanedioate is most effectively achieved through the acylation of a suitable nucleophile with an electrophilic source of the ethyl oxalyl group (–COCOOEt). A highly reliable and scalable method involves the reaction of a pyridyl organometallic reagent with diethyl oxalate.
Core Principle: Grignard Acylation
The chosen synthetic strategy is the acylation of a Grignard reagent, 3-pyridylmagnesium bromide, with diethyl oxalate. This approach is favored for several reasons:
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Expertise & Experience: Grignard reactions are a fundamental and well-understood transformation in organic synthesis, offering high yields and predictable outcomes. The formation of the 3-pyridyl Grignard reagent from 3-bromopyridine is a standard procedure.
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Causality: Diethyl oxalate serves as the electrophile. The reaction proceeds via nucleophilic attack of the Grignard reagent on one of the ester carbonyls. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the desired α-keto ester. Using an excess of the Grignard reagent is avoided to prevent a second addition to the newly formed ketone. The reaction is conducted at low temperatures to enhance selectivity and minimize side reactions.
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Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The final product's identity and purity are readily confirmed through standard analytical techniques like NMR spectroscopy and mass spectrometry, ensuring the reliability of the synthesis.
Experimental Protocol
Step 1: Formation of 3-Pyridylmagnesium Bromide (Grignard Reagent)
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Set up a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.2 eq) to the flask.
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In the dropping funnel, place a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the 3-bromopyridine solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
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Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
Step 2: Acylation with Diethyl Oxalate
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In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF.
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Cool this solution to -78 °C using a dry ice/acetone bath.
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Slowly add the freshly prepared 3-pyridylmagnesium bromide solution from Step 1 to the cooled diethyl oxalate solution via a cannula.
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Maintain the temperature at -78 °C during the addition and stir the reaction mixture for an additional 2-3 hours at this temperature.
Step 3: Work-up and Purification
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
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Concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure ethyl pyridin-3-yl ethanedioate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl pyridin-3-yl ethanedioate.
Physicochemical and Spectral Properties
The structural and electronic properties of ethyl pyridin-3-yl ethanedioate dictate its behavior in chemical reactions and biological systems.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | Calculated |
| Monoisotopic Mass | 179.05824 Da | [2] |
| IUPAC Name | ethyl 2-oxo-2-pyridin-3-ylacetate | [2] |
| InChI Key | KVEJGPKUSPYFIE-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C(=O)C1=CN=CC=C1 | [2] |
| Predicted XlogP | 1.2 | [2] |
| Physical Form | Solid or Oil | General Knowledge |
| Storage Temperature | 2-8°C, Sealed in dry |
Expected Spectral Characteristics
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the ethyl ester and the pyridyl protons. The ethyl group will appear as a quartet around 4.4 ppm (–CH₂) and a triplet around 1.4 ppm (–CH₃). The four protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm) with distinct chemical shifts and coupling patterns characteristic of a 3-substituted pyridine.
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¹³C NMR: The carbon NMR spectrum will be distinguished by three signals in the downfield region: two carbonyl carbons (one for the ketone and one for the ester, typically ~180-195 ppm and ~160-165 ppm, respectively) and the carbons of the pyridine ring (~120-155 ppm). The ethyl group carbons will appear in the upfield region (~62 ppm for the –CH₂ and ~14 ppm for the –CH₃).
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Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the carbonyl groups. A sharp peak around 1720-1740 cm⁻¹ corresponds to the C=O stretch of the ester, while another strong peak for the ketone C=O stretch will appear at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum (e.g., ESI-MS) would show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 180.0655.[2]
Significance and Applications in Drug Development
The true value of ethyl pyridin-3-yl ethanedioate lies in its potential as a versatile starting material for the synthesis of more complex, biologically active molecules.
Logical Relationship Diagram
Caption: Role of Ethyl pyridin-3-yl ethanedioate in Drug Discovery.
The α-keto ester group can be readily transformed. For example, it can undergo condensation reactions with hydrazines or amidines to form various five- or six-membered heterocycles, which are themselves important scaffolds in medicinal chemistry. The ketone can be reduced to a secondary alcohol, introducing a new chiral center and hydrogen-bonding capabilities.
The pyridine moiety is a key feature in numerous kinase inhibitors, where the nitrogen atom often forms a critical hydrogen bond in the hinge region of the kinase active site. By using ethyl pyridin-3-yl ethanedioate as a starting point, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets. Its structure provides a solid foundation for exploring structure-activity relationships (SAR) in lead optimization campaigns. For instance, derivatives of the related compound ethyl 2-(pyridin-2-yl)acetate have been explored for various biological activities.[3]
Conclusion
Ethyl pyridin-3-yl ethanedioate is more than a simple chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods like Grignard acylation. Its well-defined physicochemical properties and the combined electronic features of the pyridine ring and the α-keto ester group make it an exceptionally valuable building block. For researchers and scientists in drug development, mastering the synthesis and chemistry of this intermediate opens a direct path to the creation of novel, complex, and potentially life-saving therapeutic agents.
References
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